
4-tert-butyl-N-(1,1-dimethylpropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-(1,1-dimethylpropyl)benzamide, also known as A-836,339, is a synthetic compound that belongs to the class of benzamides. It is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and peripheral tissues. The CB2 receptor plays a crucial role in regulating inflammation, immune response, and pain perception. A-836,339 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and autoimmune disorders.
作用機序
4-tert-butyl-N-(1,1-dimethylpropyl)benzamide exerts its pharmacological effects by selectively activating the CB2 receptor, which is primarily expressed in immune cells and peripheral tissues. CB2 receptor activation has been shown to have anti-inflammatory, analgesic, and immunomodulatory effects. 4-tert-butyl-N-(1,1-dimethylpropyl)benzamide has been shown to have high affinity and selectivity for the CB2 receptor, with minimal activity at the CB1 receptor, which is primarily expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
Activation of the CB2 receptor by 4-tert-butyl-N-(1,1-dimethylpropyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the suppression of immune cell activation and migration, and the modulation of pain perception. 4-tert-butyl-N-(1,1-dimethylpropyl)benzamide has also been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
4-tert-butyl-N-(1,1-dimethylpropyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for the CB2 receptor, which allows for precise and selective modulation of immune and inflammatory responses. However, 4-tert-butyl-N-(1,1-dimethylpropyl)benzamide has some limitations, including its relatively short half-life and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several future directions for the research and development of 4-tert-butyl-N-(1,1-dimethylpropyl)benzamide and other CB2 receptor agonists. These include the further investigation of its potential therapeutic applications in various diseases, the optimization of its pharmacokinetic properties and formulation for clinical use, and the development of novel CB2 receptor agonists with improved potency, selectivity, and safety profiles. Additionally, the potential use of CB2 receptor agonists in combination with other drugs or therapies for synergistic effects should be explored.
合成法
The synthesis of 4-tert-butyl-N-(1,1-dimethylpropyl)benzamide involves several steps, starting from the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,1-dimethylpropylamine to yield the benzamide intermediate, which is further treated with 4-fluorobenzyl bromide in the presence of a base to obtain the final product, 4-tert-butyl-N-(1,1-dimethylpropyl)benzamide.
科学的研究の応用
4-tert-butyl-N-(1,1-dimethylpropyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and autoimmune disorders. It has been shown to have potent anti-inflammatory and analgesic effects in preclinical models of inflammatory and neuropathic pain. 4-tert-butyl-N-(1,1-dimethylpropyl)benzamide has also been investigated for its potential use in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis, where CB2 receptor activation has been shown to have immunomodulatory effects.
特性
IUPAC Name |
4-tert-butyl-N-(2-methylbutan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-7-16(5,6)17-14(18)12-8-10-13(11-9-12)15(2,3)4/h8-11H,7H2,1-6H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFCOHTWZKTWBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

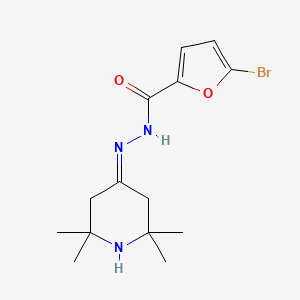
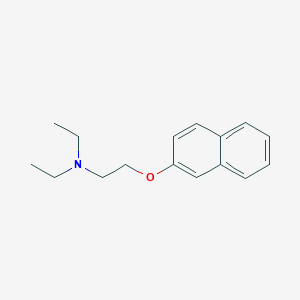
![4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5702141.png)
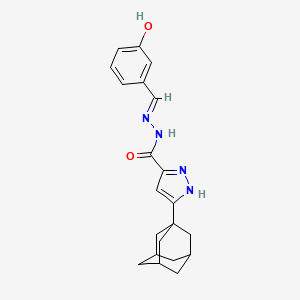
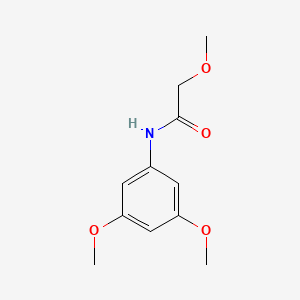
![N-[4-(benzyloxy)phenyl]-N'-cyclopropylthiourea](/img/structure/B5702157.png)
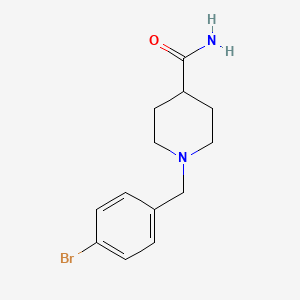
![N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide](/img/structure/B5702168.png)
![2-(4-chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5702172.png)
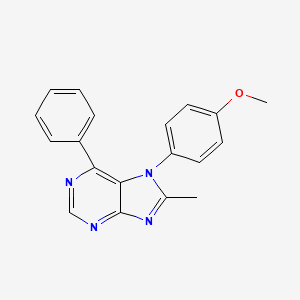
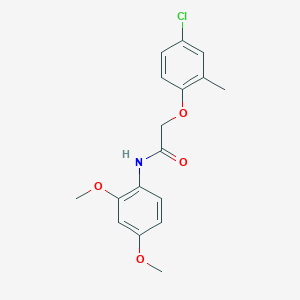
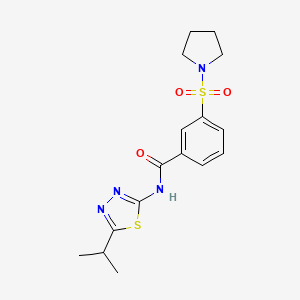
![4,5-dimethoxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5702215.png)
![2-hydrazino-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5702221.png)